molecular formula C20H20N2O4 B14987249 methyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate

methyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate

Cat. No.: B14987249
M. Wt: 352.4 g/mol
InChI Key: RKJQAXDGTCJSIQ-UHFFFAOYSA-N
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Description

Methyl 2-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a benzoate ester linked to an indole moiety, which is further substituted with an ethoxy group and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Substitution Reactions: The ethoxy and methyl groups are introduced through substitution reactions. For example, the ethoxy group can be added via an ethylation reaction using ethyl iodide and a base.

    Amidation: The indole core is then reacted with methyl 2-aminobenzoate to form the amide linkage. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst completes the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the indole ring.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethyl iodide, methyl iodide, sodium hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-methoxy-1-methyl-1H-indole-2-amido)benzoate: Similar structure with a methoxy group instead of an ethoxy group.

    Ethyl 2-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 2-(5-ethoxy-1H-indole-2-amido)benzoate: Similar structure without the methyl group on the indole ring.

Uniqueness

Methyl 2-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate is unique due to the specific combination of substituents on the indole ring and the benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-[(5-ethoxy-1-methylindole-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H20N2O4/c1-4-26-14-9-10-17-13(11-14)12-18(22(17)2)19(23)21-16-8-6-5-7-15(16)20(24)25-3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

RKJQAXDGTCJSIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

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